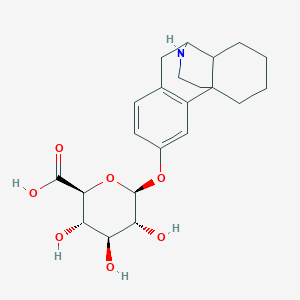![molecular formula C12H9ClN6O2S B1514474 3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile CAS No. 94194-71-5](/img/structure/B1514474.png)
3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile is a complex organic compound with the molecular formula C12H9ClN6O2S and a molar mass of 336.76 g/mol . This compound is characterized by the presence of a chloro group, a nitrothiazolylazo group, and a propiononitrile group, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
The synthesis of 3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: It may be used in biochemical assays to study enzyme activity or protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile can be compared with other similar compounds, such as:
- 3-[2-Chloro-4-(5-nitrothiazol-2-ylazo)anilino]propanenitrile
- Propanenitrile, 3-[2-chloro-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl]amino]
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility .
Eigenschaften
CAS-Nummer |
94194-71-5 |
|---|---|
Molekularformel |
C12H9ClN6O2S |
Molekulargewicht |
336.76 g/mol |
IUPAC-Name |
3-[2-chloro-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C12H9ClN6O2S/c13-9-6-8(2-3-10(9)15-5-1-4-14)17-18-12-16-7-11(22-12)19(20)21/h2-3,6-7,15H,1,5H2 |
InChI-Schlüssel |
MHSGIMARRUGXRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])Cl)NCCC#N |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])Cl)NCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)
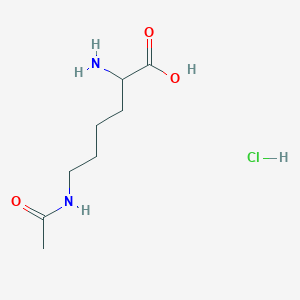


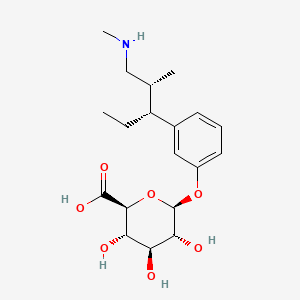
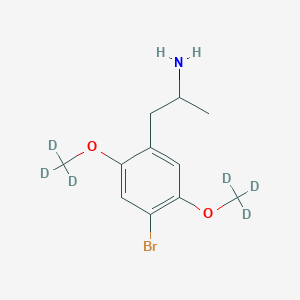
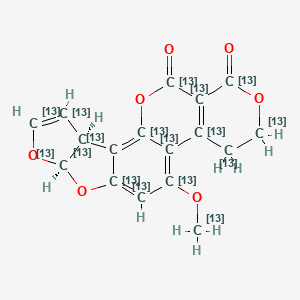
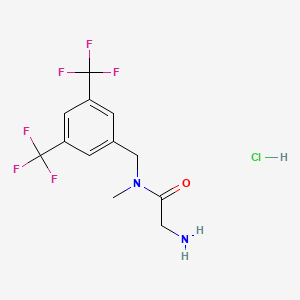
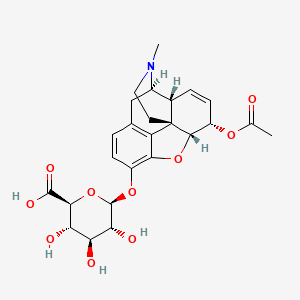
![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)
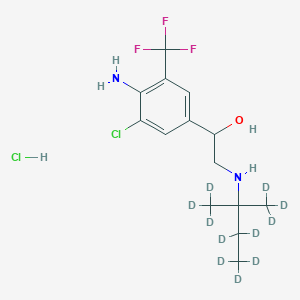
![(17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-4-en-3-one](/img/structure/B1514412.png)
![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B1514413.png)
